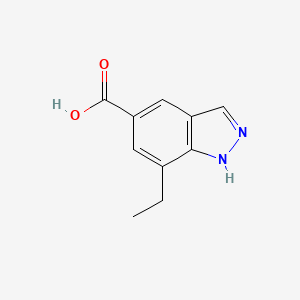

7-ethyl-1H-indazole-5-carboxylic acid

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

7-ethyl-1H-indazole-5-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-2-6-3-7(10(13)14)4-8-5-11-12-9(6)8/h3-5H,2H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

RATSXIODAZYQOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC2=C1NN=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues of 7-ethyl-1H-indazole-5-carboxylic acid, focusing on substitutions at positions 5 and 7:

Physicochemical and Pharmacological Properties

- Solubility : The carboxylic acid group improves aqueous solubility relative to ester derivatives (e.g., methyl esters), though alkyl substituents (ethyl/methyl) may reduce it slightly .

- Biological Activity :

- Angiotensin II Receptor Antagonism : Analogues with bulky substituents (e.g., ethyl) show stronger receptor binding than methyl derivatives, as seen in benzimidazole-based antagonists (e.g., CV-11974) .

- Kinase Inhibition : Methyl and ethyl substitutions at C7 are common in indazole-based kinase inhibitors, with ethyl groups often improving potency due to better hydrophobic interactions .

Q & A

Basic: What are the key structural features of 7-ethyl-1H-indazole-5-carboxylic acid, and how do they influence reactivity in synthetic pathways?

The compound comprises an indazole core with an ethyl substituent at position 7 and a carboxylic acid group at position 4. The indazole scaffold (a fused benzene and pyrazole ring) provides aromatic stability, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and derivatization. The ethyl group at position 7 introduces steric effects that may hinder electrophilic substitution at adjacent positions. Structural analogs like ethyl 1H-indazole-5-carboxylate () show that substitution patterns directly affect biological activity (e.g., anti-inflammatory or antimicrobial properties), suggesting similar structure-activity relationships apply here. For synthesis planning, prioritize protecting-group strategies for the carboxylic acid during alkylation or coupling reactions .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm substitution patterns (e.g., ethyl group integration at δ ~1.3–1.5 ppm for CH, δ ~2.5–3.0 ppm for CH).

- IR : A strong carbonyl stretch (~1680–1720 cm) for the carboxylic acid.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., expected molecular formula CHNO, MW ~206.20 g/mol, as seen in analogs like 7-methoxy-1-methyl-1H-indazole-5-carboxylic acid ()).

- X-ray Crystallography : To resolve ambiguities in regiochemistry, though this requires high-purity crystals .

Advanced: How can conflicting data on reaction yields for indazole derivatives be resolved during synthesis optimization?

Contradictions in yields (e.g., reduction reactions in showing 68–89% yields under varying conditions) often stem from:

- Substrate Purity : Trace impurities (e.g., residual solvents) can poison catalysts.

- Reagent Stoichiometry : Excess reducing agents (e.g., LiAlH) may degrade sensitive functional groups.

- Temperature Control : Exothermic reactions (e.g., Pd-C/H) require rigorous temperature monitoring.

To resolve discrepancies, replicate reactions using controlled conditions (e.g., inert atmosphere, standardized reagent batches) and employ in-situ monitoring (e.g., TLC, HPLC). Compare results with analogs like 5-amino-7-chloro-1-methyl-1H-indazole ( ) to identify trends .

Advanced: What strategies mitigate instability of the indazole core under acidic or basic conditions?

The indazole ring is prone to decomposition under strong acids/bases due to protonation/deprotonation at nitrogen atoms. Mitigation approaches include:

- pH Buffering : Maintain neutral conditions during coupling reactions.

- Protecting Groups : Use tert-butyl or benzyl esters for the carboxylic acid to prevent deprotonation.

- Low-Temperature Reactions : Perform sensitive steps (e.g., nitration) at 0–5°C.

Analog studies (e.g., 7-methyl-1H-indole-5-carboxylic acid in ) suggest that electron-withdrawing groups (e.g., carboxylic acid) stabilize the ring via resonance .

Basic: How do substituent positions (e.g., ethyl at C7 vs. methyl at C1) affect biological activity in indazole derivatives?

Substituent placement alters steric and electronic profiles:

- C7 Ethyl : Enhances lipophilicity, potentially improving membrane permeability but reducing solubility.

- C5 Carboxylic Acid : Enables ionic interactions with target proteins (e.g., enzyme active sites).

Comparative data () show that ethyl 7-hydroxy-1H-indazole-5-carboxylate exhibits stronger anti-inflammatory activity than non-hydroxylated analogs, suggesting C7 modifications are critical for target engagement. Use molecular docking or QSAR models to predict bioactivity .

Advanced: What experimental approaches validate the absence of mutagenic or carcinogenic risks in this compound?

Follow OECD guidelines for:

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains (e.g., TA98, TA100) with/without metabolic activation.

- In Vitro Micronucleus Assay : Detect chromosomal aberrations in mammalian cells.

- Chronic Toxicity Studies : Monitor carcinogenicity in rodent models over 18–24 months.

Existing data ( ) indicate no IARC/OSHA carcinogenicity classification for structurally similar indazoles, but site-specific toxicity (e.g., renal) must be evaluated .

Basic: How are computational methods (e.g., DFT, molecular dynamics) applied to study the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity (e.g., susceptibility to electrophilic attack at electron-rich positions).

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) to guide lead optimization.

PubChem data for analogs ( ) provide benchmark geometries for validating computational models .

Advanced: How can contradictory solubility data be addressed during formulation studies?

Discrepancies arise from:

- Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrates) alter solubility.

- pH-Dependent Ionization : The carboxylic acid group (pKa ~4–5) increases solubility in basic buffers.

Strategies: - Hansen Solubility Parameters : Identify optimal solvents (e.g., DMSO for in vitro assays).

- Co-Solvency : Use PEG or cyclodextrins to enhance aqueous solubility.

Reference analogs like 7-methoxy-1H-indole-3-carboxylic acid ( ) for solubility trends in polar aprotic solvents .

Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95) if airborne particulates are detected ().

- Ventilation : Perform reactions in fume hoods to prevent inhalation.

- Spill Management : Neutralize acids/bases before disposal ().

Advanced: How do reaction conditions (e.g., solvent, catalyst) impact regioselectivity in further functionalization of this compound?

- Catalyst Choice : Pd/C or CuI for Suzuki-Miyaura coupling at electron-deficient positions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr reactions at C3/C4.

- Temperature : Higher temps (~100°C) promote thermodynamic control for bulkier substituents.

Case studies ( ) demonstrate that nitro-group reductions require careful catalyst selection to avoid over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.